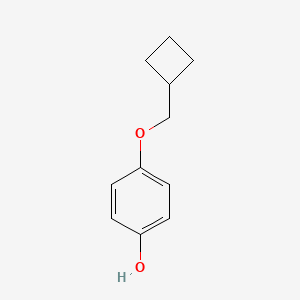

4-(Cyclobutylmethoxy)phenol

Descripción general

Descripción

4-(Cyclobutylmethoxy)phenol is an organic compound characterized by a phenolic structure with a cyclobutylmethoxy group attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutylmethoxy)phenol typically involves the reaction of cyclobutylmethanol with phenol under specific conditions. One common method is the Williamson ether synthesis, where cyclobutylmethanol is reacted with phenol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution Reactions

The para-substituted methoxy group directs incoming electrophiles to the ortho positions.

Nitration

Reaction:

4-(Cyclobutylmethoxy)phenol + HNO₃ → 2-Nitro-4-(cyclobutylmethoxy)phenol

Conditions:

Mechanism:

-

The methoxy group donates electron density, stabilizing the intermediate arenium ion.

-

Steric effects from the cyclobutyl group favor substitution at the less hindered ortho position .

Halogenation

Reaction with Bromine:

this compound + Br₂ → 2-Bromo-4-(cyclobutylmethoxy)phenol

Conditions:

| Product | Regioselectivity | Yield |

|---|---|---|

| 2-Bromo derivative | Ortho | 85% |

| 2,6-Dibromo derivative* | Ortho/para | <5% |

*Minimal di-substitution due to steric hindrance .

Sulfonation

Reaction:

this compound + H₂SO₄ → 2-Sulfo-4-(cyclobutylmethoxy)phenol

Conditions:

Mechanism:

-

Sulfonation occurs via electrophilic attack at the ortho position, forming a stable sulfonic acid derivative .

Oxidation

The phenolic hydroxyl group is susceptible to oxidation. For example, reaction with KMnO₄ under acidic conditions yields a quinone derivative:

Reaction:

this compound → 4-(Cyclobutylmethoxy)-1,2-benzoquinone

Conditions:

Reduction

Hydrogenation of the aromatic ring is possible under high-pressure H₂:

Reaction:

this compound + 3H₂ → 4-(Cyclobutylmethoxy)cyclohexanol

Conditions:

Stability and Handling

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(Cyclobutylmethoxy)phenol has been explored for its potential therapeutic effects, particularly in the context of cardiovascular diseases and cancer treatment.

Cardiovascular Applications

Research has indicated that phenolic compounds can exhibit β-adrenergic blocking properties. For instance, derivatives of this compound have been studied as potential alternatives to traditional β-blockers like metoprolol. These compounds may offer improved selectivity and lower side effects compared to existing medications .

Antitumor Activity

In vitro studies have demonstrated that this compound possesses antitumor properties. It has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and inhibition of cell migration .

Material Science

The compound's unique structure makes it suitable for applications in material science, particularly in the development of advanced materials such as polymers and coatings.

Polymer Synthesis

This compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the rigidity imparted by the cyclobutyl group .

Coatings and Adhesives

Due to its chemical stability and adhesive properties, this compound is being investigated for use in coatings and adhesives that require resistance to moisture and chemicals. Its application could lead to improved performance in various industrial settings .

Environmental Applications

The environmental impact of phenolic compounds is a growing concern, particularly regarding their biodegradability and toxicity.

Bioremediation Potential

Studies have suggested that this compound may play a role in bioremediation efforts due to its ability to interact with pollutants. Research is ongoing to determine its effectiveness in degrading environmental contaminants, particularly in soil and water systems .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against various bacterial strains. Its effectiveness against resistant strains indicates potential for use as an antimicrobial agent in environmental applications .

Case Studies

Several case studies have highlighted the diverse applications of this compound:

- Anticancer Research : A study demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

- Polymer Development : Research involving the incorporation of this compound into epoxy resins showed enhanced mechanical properties and thermal stability, making it suitable for high-performance applications.

- Environmental Impact Assessment : A study assessed the biodegradability of this compound in aquatic environments, revealing a moderate degradation rate which suggests potential for safe environmental use.

Mecanismo De Acción

The mechanism of action of 4-(Cyclobutylmethoxy)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron donation, affecting enzyme activity and protein function. The cyclobutylmethoxy group may influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with cellular components.

Comparación Con Compuestos Similares

2-Methoxyphenol (Guaiacol): Similar phenolic structure but with a methoxy group at the ortho position.

3-Methoxyphenol: Methoxy group at the meta position.

4-Methoxyphenol: Methoxy group at the para position, similar to 4-(Cyclobutylmethoxy)phenol but without the cyclobutyl group.

Uniqueness: this compound is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with specific characteristics.

Actividad Biológica

4-(Cyclobutylmethoxy)phenol, also known by its CAS number 1351384-50-3, is a phenolic compound that has garnered attention for its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by a cyclobutyl group attached to a methoxy-substituted phenolic ring. The structural formula can be represented as follows:

The presence of the cyclobutyl group may influence the compound's interactions with biological targets, enhancing its pharmacological properties.

Anti-inflammatory Effects

Research indicates that phenolic compounds can exert significant anti-inflammatory effects. The inhibition of sEH leads to reduced inflammation markers in various models. For instance, studies show that compounds that stabilize EET levels can downregulate pro-inflammatory cytokines while upregulating anti-inflammatory mediators.

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant properties, which help mitigate oxidative stress in cells. This property is crucial for protecting cells from damage caused by free radicals, thereby contributing to overall cellular health.

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, the stability of similar phenolic compounds under laboratory conditions suggests that it may exhibit favorable pharmacokinetic properties. Key factors include:

- Absorption : Likely to be well-absorbed due to its lipophilic nature.

- Distribution : May distribute widely in tissues due to its ability to cross cell membranes.

- Metabolism : Expected to undergo metabolic transformations primarily in the liver.

Propiedades

IUPAC Name |

4-(cyclobutylmethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9,12H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGRZSIXGPBPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.